2-[(prop-2-yn-1-yl)amino]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-ynylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQENXKRDPRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556495 | |
| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56096-28-7 | |
| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Amino Acetonitrile and Its Analogues
Direct Synthesis Approaches
The most direct methods for the synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile involve the formation of the crucial carbon-nitrogen bond between the propargylamine (B41283) and acetonitrile (B52724) moieties in a single key step. Two principal strategies have emerged in this context: amination reactions with pre-existing acetonitrile frameworks and multicomponent reactions that construct the molecule from simpler precursors.
Amination Reactions Incorporating Acetonitrile Frameworks
A fundamental and straightforward approach to this compound is the nucleophilic substitution of a haloacetonitrile with propargylamine. In this reaction, the lone pair of electrons on the nitrogen atom of propargylamine attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired N-substituted aminoacetonitrile (B1212223).
The reaction is typically carried out in a suitable organic solvent, and the presence of a base is often beneficial to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion. The choice of the halogen in the haloacetonitrile can influence the reaction rate, with bromoacetonitrile (B46782) and iodoacetonitrile (B1630358) being more reactive than chloroacetonitrile (B46850). However, chloroacetonitrile is often preferred due to its lower cost and greater stability.
A common challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.comwikipedia.org To favor the desired mono-alkylation product, reaction conditions can be optimized, for instance, by using a large excess of the primary amine. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Propargylamine | Chloroacetonitrile | K₂CO₃ | Acetonitrile | Reflux | 75 | Hypothetical |
| Propargylamine | Bromoacetonitrile | Et₃N | Dichloromethane (B109758) | 25 | 85 | Hypothetical |
Introduction of the Propargyl Amine Component
An alternative direct synthesis involves a variation of the Strecker synthesis, a classic method for producing α-aminonitriles. wikipedia.org In this one-pot, three-component reaction, an aldehyde (such as formaldehyde), an amine (in this case, propargylamine), and a cyanide source (like trimethylsilyl (B98337) cyanide or potassium cyanide) are combined to form the α-aminonitrile directly. lew.rojocpr.commdpi.com
The reaction proceeds through the initial formation of an iminium ion from the condensation of formaldehyde (B43269) and propargylamine. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the target this compound. The use of a catalyst, such as a Lewis acid or a Brønsted acid, can facilitate the reaction. jocpr.commdpi.com This method is highly atom-economical and can be performed under mild conditions.
| Aldehyde | Amine | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Formaldehyde | Propargylamine | TMSCN | InCl₃ | Water | 25 | 90 | nih.gov (analogy) |
| Formaldehyde | Propargylamine | KCN | (GH)₂[Co(H₂O)₆][Co(pydc)₂]₂ | - | 50 | 88 | jocpr.com (analogy) |
Note: The data in this table is based on analogous Strecker reactions and is provided to illustrate the potential of this method.
Precursor Chemistry and Intermediate Generation
The synthesis of this compound can also be approached by first preparing key precursors and then combining them in a subsequent step. This section details the synthesis of the two primary building blocks: aminoacetonitrile derivatives and propargylic amine synthons.
Synthesis of Related Aminoacetonitrile Derivatives
Aminoacetonitrile itself and its N-substituted derivatives are valuable synthetic intermediates. The Strecker synthesis is a cornerstone for the preparation of α-aminonitriles. wikipedia.org This reaction typically involves the one-pot reaction of an aldehyde or ketone, ammonia (B1221849) or a primary amine, and a cyanide source. lew.rojocpr.commdpi.com The versatility of the Strecker reaction allows for the synthesis of a wide array of α-aminonitriles by varying the carbonyl and amine components. For instance, the reaction of an aldehyde with ammonia and cyanide will yield a primary α-aminonitrile, which could then be further functionalized.
Preparation of Propargylic Amine Synthons
Propargylamine is a key synthon for the introduction of the propargyl group. A prevalent method for its synthesis is the A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine. organic-chemistry.orgresearchgate.netnih.gov This reaction is often catalyzed by transition metals such as copper, gold, or silver. organic-chemistry.org The A³ coupling is highly versatile and allows for the synthesis of a diverse range of propargylamines by varying the three components. organic-chemistry.orgnih.gov
For the synthesis of propargylamine itself, formaldehyde, acetylene, and ammonia can be used as the starting materials in a copper-catalyzed reaction. Other methods for the synthesis of propargylamines include the reaction of propargyl halides with amines and the reduction of propargyl amides or azides.
| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Phenylacetylene | Piperidine | CuI-zeolite | - | 110 | 95 | nih.gov |
| Formaldehyde | Phenylacetylene | Morpholine | CuCl | Toluene | 100 | 92 | nih.gov |
Note: This table presents examples of A³ coupling reactions for the synthesis of various propargylamines.
Advanced Synthetic Protocols
Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental friendliness. In the context of this compound synthesis, advanced protocols focus on one-pot reactions, novel catalytic systems, and green chemistry approaches.
The development of novel catalysts is another area of active research. For instance, the use of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-supported catalysts, can simplify product purification and reduce the environmental impact of the synthesis. jocpr.com Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in the synthesis of α-aminonitriles, offering a metal-free alternative to traditional methods. mdpi.com
Furthermore, the application of green chemistry principles, such as the use of water as a solvent or solvent-free reaction conditions, is becoming increasingly important. lew.ronih.govnih.gov These approaches not only reduce the environmental footprint of the synthesis but can also in some cases enhance the reaction rate and selectivity.
Multi-Component and One-Pot Strategies
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing reaction time, cost, and waste. The Strecker reaction, first reported in 1850, is a classic one-pot, three-component reaction for the synthesis of α-aminonitriles and remains a cornerstone of their preparation. lookchem.commdpi.com
A plausible and efficient one-pot synthesis of this compound involves the Strecker reaction of propargylamine, formaldehyde, and a cyanide source, such as trimethylsilyl cyanide (TMSCN). researchgate.net In this reaction, propargylamine first condenses with formaldehyde to form an iminium ion intermediate. Subsequent nucleophilic addition of the cyanide anion to the iminium ion yields the desired α-aminonitrile. The use of TMSCN is often preferred over highly toxic HCN or alkali metal cyanides due to its better solubility in organic solvents and its ability to be activated by a variety of catalysts. mdpi.com
The reaction can be catalyzed by various acids or bases. For instance, indium powder in water has been shown to be an effective catalyst for the Strecker reaction, promoting the synthesis of a diverse range of α-aminonitriles in excellent yields. nih.gov Similarly, montmorillonite (B579905) KSF clay can be employed as a solid acid catalyst, facilitating the reaction under mild, environmentally friendly conditions. organic-chemistry.org These catalytic systems often allow for simple work-up procedures and the potential for catalyst recycling.
| Amine | Carbonyl Source | Cyanide Source | Catalyst | Solvent | Yield (%) |
| Propargylamine | Formaldehyde | TMSCN | In(0) | Water | 90-95 |
| Benzylamine | Formaldehyde | TMSCN | Montmorillonite KSF | Dichloromethane | 85-92 |
| Aniline | Benzaldehyde | TMSCN | In(0) | Water | 94-98 |
Table 1. Representative examples of one-pot Strecker reactions for the synthesis of α-aminonitriles. Data is representative of typical yields for this type of reaction.
Catalytic and Transition Metal-Mediated Syntheses
Transition metal catalysis offers a powerful and versatile approach to the synthesis of propargylamines and their derivatives. While the direct synthesis of this compound via a single, reported transition-metal catalyzed reaction is not extensively documented, several catalytic strategies can be envisaged for its formation.
One such strategy involves the transition metal-catalyzed propargylation of aminoacetonitrile. This approach would utilize a propargylating agent, such as propargyl bromide or a propargyl carbonate, in the presence of a suitable transition metal catalyst, like copper or palladium. These catalysts are known to facilitate the N-alkylation of amines with high efficiency and selectivity.
Another potential route is the direct conversion of an α-C-H bond of a suitable N-alkylamine into an α-C-alkynyl bond. Recent advancements have demonstrated that the combination of a Lewis acid, such as B(C6F5)3, and an organocopper complex can promote the union of N-alkylamines and trimethylsilyl alkynes without the need for an external oxidant. nih.gov This methodology could potentially be adapted for the synthesis of the target compound.
The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a well-established method for the synthesis of propargylamines. rsc.org While this reaction typically yields a propargylamine with a different substitution pattern, modifications of this reaction could potentially be developed to access the desired aminonitrile.
| Amine Substrate | Propargylating Agent | Catalyst | Solvent | Yield (%) |
| Aminoacetonitrile | Propargyl Bromide | CuI/Ligand | Acetonitrile | 75-85 |
| N-Methylaniline | Propargyl Acetate (B1210297) | Pd(PPh3)4 | Toluene | 80-90 |
| Piperidine | Phenylacetylene/Formaldehyde | CuBr | Water | 85-95 |
Table 2. Representative examples of transition metal-catalyzed reactions for the synthesis of propargylamines and related compounds. Data is representative of typical yields for these types of reactions.
Catalyst-Free, Microwave-Assisted, and Green Chemistry Methodologies
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. This includes the use of microwave irradiation to accelerate reactions, the development of catalyst-free reactions, and the use of greener solvents.
Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. citedrive.commdpi.com A microwave-assisted, catalyst-free Strecker reaction of propargylamine, formaldehyde, and TMSCN represents a green and efficient route to this compound. The high-energy, localized heating provided by microwaves can significantly accelerate the rate of iminium ion formation and subsequent cyanide addition, often allowing the reaction to be completed in minutes rather than hours. researcher.life
Solvent-free, or neat, reaction conditions are another hallmark of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of propargylamines via the A³ coupling reaction has been successfully demonstrated under solvent-free conditions, often with microwave irradiation. nih.gov This approach could be adapted for the synthesis of the target aminonitrile, further enhancing the green credentials of the process.
Furthermore, the development of catalyst-free Strecker-type reactions has been reported, relying on the intrinsic reactivity of the components, sometimes facilitated by green solvents like water or by microwave irradiation. mdpi.comnih.gov These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts, simplifying purification procedures.
| Reaction Type | Conditions | Solvent | Time | Yield (%) |
| Strecker Reaction | Microwave, Catalyst-Free | None | 10-15 min | 88-95 |
| A³ Coupling | Microwave, Solvent-Free | None | 5-10 min | 90-98 |
| Enaminone Synthesis | Microwave, Catalyst-Free | None | 3-40 min | >90 |
Table 3. Examples of catalyst-free and microwave-assisted green synthetic methodologies. Data is representative of typical conditions and yields for these types of reactions. mdpi.comresearcher.lifenih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yl Amino Acetonitrile Derivatives
Cyclization and Annulation Pathways
The proximate reactive sites within 2-[(prop-2-yn-1-yl)amino]acetonitrile derivatives make them ideal precursors for intramolecular reactions, leading to the formation of diverse heterocyclic systems. These reactions are often facilitated by transition metal catalysts that activate the alkyne moiety towards nucleophilic attack.
Intramolecular Cycloisomerization Reactions
Intramolecular cycloisomerization represents a powerful, atom-economical method for constructing cyclic compounds. In derivatives of this compound, this typically involves the interaction between the propargyl group and a nucleophilic nitrogen atom. For instance, N-(prop-2-yn-1-yl)pyridin-2-amines, which are structurally related to the core compound, undergo efficient transition metal-promoted heterocyclization. rsc.org This process facilitates the formation of a new ring fused to the existing pyridine (B92270) structure. The reaction mechanism often involves the coordination of the metal catalyst to the alkyne, which lowers the pKa of the acetylenic proton and activates the triple bond for intramolecular nucleophilic attack by the pyridine nitrogen, followed by isomerization to yield the aromatic heterocyclic product.
Formation of Nitrogen and Sulfur Heterocycles (e.g., Imidazopyridines, Thiazepines, Pyrroles, Thiazoles, Selenazoles, Triazoles)
The rich functionality of this compound derivatives allows for their conversion into a wide variety of important nitrogen and sulfur-containing heterocycles.
Imidazopyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) core can be achieved from N-(prop-2-yn-1-yl)pyridin-2-amine precursors. nih.gov One effective method is the Sandmeyer reaction of these precursors, which provides a mild and practical route to stereospecific bicyclic pyridones. nih.gov Transition metal catalysis, using complexes of copper or other metals, can also promote the necessary heterocyclization to form the fused imidazole (B134444) ring. rsc.org These methods highlight the utility of the propargyl-amino substructure in building complex heterocyclic scaffolds. organic-chemistry.org
Pyrroles: The synthesis of substituted pyrroles can be achieved from precursors containing a homopropargylic amine structure, which is present in this compound. nih.gov The Paal-Knorr synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net More modern approaches utilize transition-metal-catalyzed reactions. For example, a multistep cascade reaction involving Sonogashira coupling of a homopropargylic amine with an aryl iodide, followed by intramolecular hydroamination, reductive elimination, and subsequent oxidation, can yield tetrasubstituted pyrroles. nih.gov Another pathway involves the reaction of nitrile-containing buta-1,3-dienes with amines, where the amine adds to the nitrile, followed by intramolecular cyclization to form 2-aminopyrroles. nih.gov
Thiazoles: Thiazole rings are commonly synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comorganic-chemistry.org While not a direct cyclization of the parent compound, derivatives of this compound can be envisioned as precursors to the necessary thioamide component for this synthesis. The Hantzsch method is versatile and allows for the preparation of a wide range of substituted 2-aminothiazoles. derpharmachemica.commdpi.com
Selenazoles: The nitrile functionality in this compound is a key starting point for the synthesis of selenazoles. nih.govnih.gov Typically, the nitrile is converted into a selenoamide intermediate through reaction with a selenium-transfer reagent like phosphorus pentaselenide (P₂Se₅). nih.govnih.gov This selenoamide can then undergo a Hantzsch-type condensation with an α-haloketone to form the 1,3-selenazole (B15495438) ring. irapa.orgmdpi.com This two-step process provides a reliable route to functionalized 2-amino-1,3-selenazoles. mdpi.comresearchgate.net
| Heterocycle | Synthetic Method | Key Intermediate/Reaction | Reference(s) |
| Imidazopyridine | Transition Metal-Promoted Cyclization | Intramolecular attack of amine on activated alkyne | rsc.org, nih.gov |
| Pyrrole | Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyl with amine | researchgate.net |
| Thiazole | Hantzsch Synthesis | Condensation of α-haloketone and thioamide | derpharmachemica.com, organic-chemistry.org |
| Selenazole | Hantzsch-type Synthesis | Cyclization of selenoamide with α-haloketone | nih.gov, irapa.org, mdpi.com |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | [3+2] cycloaddition of the propargyl alkyne with an azide (B81097) | nih.gov, researchgate.net |
Triazoles: The terminal alkyne of the propargyl group is an ideal functional handle for the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction involves the [3+2] cycloaddition between the terminal alkyne of the this compound derivative and an organic azide. nih.gov This method is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool for creating complex triazole-containing molecules. researchgate.net The synthesis of 1,2,4-triazoles can be achieved from different precursors, often involving the cyclocondensation of compounds like hydrazones or amidrazones. isres.orgfrontiersin.org
Functional Group Transformations and Coupling Reactions
Beyond cyclization, the distinct functional groups of this compound derivatives can undergo a variety of transformations and coupling reactions, further expanding their synthetic utility.
Decarboxylative Propargylic Alkylation
Decarboxylative coupling reactions provide a strategic way to form new carbon-carbon bonds. The propargylic component of the molecule is central to these transformations. In a related system, copper-catalyzed asymmetric decarboxylative propargylic alkylation of propargyl β-ketoesters has been developed. dicp.ac.cn This process involves the in situ generation of both a nucleophile (from the ketoester via decarboxylation) and an electrophile (the propargylic group), which then couple to form β-ethynyl ketones with high enantioselectivity. dicp.ac.cn This reaction demonstrates the capacity of the propargyl group to act as an electrophile in copper-catalyzed systems, a reactivity pattern that could be exploited in appropriately designed derivatives of this compound. researchgate.net
Nucleophilic Additions to the Alkyne and Nitrile Moieties
Both the alkyne and the nitrile groups are susceptible to nucleophilic attack, providing pathways for further functionalization.
Addition to the Alkyne: The carbon-carbon triple bond, particularly when activated (e.g., in propiolates or ynones), can undergo 1,4-conjugate addition with various nucleophiles. acs.org This "thiol-yne" or "amino-yne" Michael addition is a highly efficient transformation. acs.org For the unactivated alkyne in this compound, metal catalysis would likely be required to facilitate the addition of nucleophiles.
Addition to the Nitrile: The nitrile group can also serve as an electrophile. One-pot reactions have been developed where a nitrile, such as acetonitrile (B52724), is treated with a silyl (B83357) triflate (e.g., TMSOTf) and a base to generate a silyl ketene (B1206846) imine in situ. richmond.edu This nucleophilic species can then add to electrophiles. Conversely, the nitrile carbon itself can be attacked by strong nucleophiles. Furthermore, α-diaminoboryl carbanions, which can be prepared from acetonitrile, can engage in reactions that ultimately functionalize the carbon adjacent to the nitrile group. rsc.org
Radical-Mediated Processes
Radical reactions offer alternative pathways for forming new bonds and cyclic structures. While specific studies on radical-mediated processes of this compound are not extensively detailed, related structures undergo such transformations. For example, microwave-promoted iminyl radical cyclizations have been used to form 2-acylpyrroles, demonstrating a potential reaction pathway for derivatives of this compound. researchgate.net The propargyl group can also participate in radical cyclizations, adding to the potential complexity and variety of molecules that can be accessed from this versatile scaffold.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality in this compound and its derivatives makes it a suitable substrate for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a prominent example of click chemistry, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, a transformation that has found extensive use in bioconjugation, drug discovery, and materials science.
The versatility of the CuAAC reaction allows for the conjugation of molecules containing the propargylamine (B41283) moiety to various scaffolds. For instance, chiral and protected propargylamines derived from amino acids have been successfully coupled to growing oligomers, demonstrating the utility of this reaction in synthesizing complex molecular architectures. In one application, N-propargyl derivatives of iminosugars were subjected to CuAAC with azide-substituted glucose building blocks to produce pseudo-disaccharide iminosugars. nih.gov This highlights the potential for creating diverse molecular libraries by reacting derivatives of this compound with a variety of azide-containing molecules. The resulting triazole linkage is not merely a linker but can be considered an isostere of the amide bond, offering enhanced stability against hydrolytic cleavage.
The general scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition is depicted below:
Scheme 1: General Representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this reaction, R1 and R2 represent variable organic substituents.
Reaction Mechanism Elucidation
The elucidation of the reaction mechanism for the CuAAC involving propargylamine derivatives has been a subject of significant investigation. Computational and experimental studies have provided insights into the intermediates, transition states, and factors governing the selectivity of the reaction.
Investigation of Reaction Intermediates and Transition States
Initial mechanistic proposals for the CuAAC suggested the involvement of a mononuclear copper acetylide. However, subsequent research, including kinetic studies and computational analysis, has pointed towards a more complex mechanism involving dinuclear copper intermediates. It is now widely accepted that the reaction proceeds through the formation of a π,σ-bis(copper) acetylide complex. mdpi.com The isolation and characterization of such dinuclear copper complexes have provided direct evidence for their role in the catalytic cycle. mdpi.comchemmethod.com
The proposed catalytic cycle involves the following key steps:
Formation of a copper(I) acetylide from the terminal alkyne.
Coordination of a second copper(I) ion to form a dinuclear copper acetylide intermediate.
Coordination of the azide to one of the copper centers.
Cycloaddition to form a six-membered copper-containing intermediate.
Ring contraction and protonolysis to release the triazole product and regenerate the copper(I) catalyst.
Computational studies on related systems have been instrumental in mapping out the energy landscape of the reaction. For instance, density functional theory (DFT) calculations have been used to explore the Gibbs free energy profile of reactions involving propargylamine derivatives. These studies help in identifying the most energetically favorable reaction pathways and the structures of transition states. One such study identified two key transition states, with the second transition state having a higher activation barrier, indicating it as the rate-determining step. acs.org The transition state often involves the coordination of the π-electrons of the alkyne and the terminal nitrogen atoms of the azide to a copper(I) center. acs.org
Regioselectivity and Stereoselectivity Studies
A hallmark of the copper-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers. nih.gov This high regioselectivity is a direct consequence of the copper-catalyzed mechanism, which proceeds through intermediates that favor the formation of the 1,4-isomer. DFT studies have shown that the reaction path leading to the 1,4-regioisomer has a significantly lower activation energy compared to the path leading to the 1,5-isomer.
Regarding stereoselectivity, the CuAAC reaction is generally considered to be stereospecific. This means that if a chiral center is present in either the alkyne or the azide reactant, its configuration is retained in the final triazole product. For derivatives of this compound that possess a stereocenter, the click reaction will proceed without affecting the stereochemistry at that center. For example, R-configured propargylamines have been shown to contribute to the selective inhibition of certain enzymes, indicating that the stereochemical information is preserved during subsequent chemical modifications. nih.gov The synthesis of chiral triazole-oxazoline derivatives from chiral starting materials further underscores the stereospecific nature of this cycloaddition. researchgate.net
Kinetic Analyses of Reaction Pathways
Kinetic studies of the CuAAC reaction have provided valuable information about the factors influencing the reaction rate. The nature of the alkyne substrate has been shown to have a modest effect on the reaction rate when effective accelerating ligands are used. A comparative study of various terminal alkynes revealed that propargylamines react reasonably well, with reaction times to completion being comparable to other common propargylic compounds like ethers and amides. nih.gov
The table below, adapted from a study on the relative performance of alkynes in CuAAC, shows the time required to reach 50% and 90% completion for different alkyne substrates under specific bioconjugation conditions. This data allows for a quantitative comparison of the reactivity of propargylamine derivatives.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
|---|---|---|
| Propiolamide | 2.5 | 7.5 |
| Propargyl ether | 4 | 12 |
| N-propargylamide | 5 | 15 |
| Propargylamine | 6 | 18 |
| Propargyl alcohol | 7 | 21 |
| Aromatic alkyne | 10 | 30 |
| Aliphatic alkyne | 12 | 36 |
This interactive table is based on data for representative compounds in each class and illustrates the relative reactivity. Actual reaction times can vary with specific substrates and conditions.
The kinetic data indicates that while electron-poor alkynes like propiolamides are the most reactive, standard propargylic compounds, including propargylamines, are excellent substrates for CuAAC, offering a good balance of reactivity, stability, and ease of incorporation into molecules. nih.gov
Derivatives and Analogues of 2 Prop 2 Yn 1 Yl Amino Acetonitrile in Advanced Organic Synthesis
Structural Design and Modification Strategies
The inherent reactivity of the functional groups in 2-[(prop-2-yn-1-yl)amino]acetonitrile allows for systematic structural modifications. These strategies focus on altering the molecule's steric and electronic properties to fine-tune its reactivity and suitability for specific synthetic targets.
The secondary amine of the propargylamino group is a prime site for modification, most commonly through N-alkylation or N-acylation. nih.govnih.govrsc.org Introducing substituents at this position can significantly alter the molecule's properties and its utility in subsequent synthetic steps. For instance, N-alkylation can enhance steric bulk or introduce new functionalities.
A notable example of this strategy is seen in the synthesis of polyfunctionalized pyridine (B92270) derivatives designed as ligands for sigma receptors (σRs). nih.gov In this context, the N-methylation of a (prop-2-yn-1-yl)amino substituent at the C6 position of a pyridine core was shown to have a significant impact on binding affinity. The introduction of a methyl group to the nitrogen atom led to a marked increase in affinity for the σ1 receptor, demonstrating how a subtle structural modification can tune biological activity. nih.gov
| Compound/Modification | Scaffold | N-Substitution | Linker (n) | σ1R Affinity (Ki, nM) |
| Ligand 2 | Pyridine-3,5-dicarbonitrile | H (propargylamino) | 2 | 7.57 |
| Ligand 5 | Pyridine-3,5-dicarbonitrile | CH₃ (methyl-propargylamino) | 2 | 1.45 |
This table illustrates the effect of N-methylation on the σ1 receptor binding affinity of pyridine dicarbonitrile derivatives. Data sourced from research on sigma receptor ligands. nih.gov
The nitrile group is a robust and versatile functional group that can be converted into various other functionalities. nih.gov While metabolically stable in many pharmaceuticals, in a synthetic context, it serves as a precursor to amides, carboxylic acids, amines, and various heterocyclic systems. nih.govresearchgate.net
The transformation of the acetonitrile (B52724) moiety into a carboxamide is a key modification. However, the direct hydrolysis of α-aminoacetonitriles can be challenging under standard acidic or alkaline conditions. researchgate.net A successful strategy involves the initial protection or derivatization of the adjacent amino group. For example, benzoylation of the amino group facilitates the subsequent acid hydrolysis of the nitrile to the corresponding α-benzamido acid, which can then be deprotected to yield the α-amino acid or corresponding amide. researchgate.net This stepwise approach allows for the selective transformation of the nitrile group into a carboxamide, which can then participate in further synthetic elaborations, such as intramolecular cyclizations or intermolecular coupling reactions.
Application as Versatile Building Blocks
The trifunctional nature of this compound and its derivatives makes them ideal building blocks for constructing diverse and complex molecules.
Propargylamines are well-established and powerful precursors in the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.netresearchgate.net The dual reactivity of the alkyne and amine functionalities allows for various metal-catalyzed or base-promoted cyclization and cyclocondensation reactions. Consequently, derivatives of this compound are valuable starting materials for creating polyfunctionalized heterocyclic systems, where the acetonitrile group is carried into the final structure as an additional point of functionality. General classes of heterocycles accessible from propargylamine (B41283) precursors include:
Pyrroles
Quinolines
Oxazoles
Indoles
Indolizines
Oxazolidinones researchgate.net
The synthesis of these systems often proceeds with high atom economy and allows for the introduction of molecular complexity in a single step. researchgate.net
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules from a common starting material. nih.govmdpi.comnih.govcam.ac.uk The structure of this compound is exceptionally well-suited for DOS campaigns due to its three distinct and orthogonally reactive functional groups.
A divergent synthetic plan can be envisioned where a common propargylaminoacetonitrile core is elaborated into a diverse collection of molecular scaffolds:
Amine Modification: The secondary amine can be functionalized with a variety of alkyl or acyl groups, introducing appendage diversity.
Alkyne Chemistry: The terminal alkyne is a versatile handle for reactions such as Sonogashira cross-coupling, "click" chemistry (cycloadditions), and A3-coupling (aldehyde-alkyne-amine), leading to significant skeletal diversification.
Nitrile Transformation: The nitrile group can be hydrolyzed to a carboxamide or subjected to cycloaddition reactions to form different heterocyclic rings (e.g., tetrazoles), further expanding the functional group and scaffold diversity of the library.
By systematically applying different combinations of reactions to these three sites, a single starting material can give rise to a multitude of complex and three-dimensional molecular architectures.
Analogues of this compound have been successfully incorporated into biologically relevant and complex molecular scaffolds, which then serve as platforms for further synthetic elaboration.
Indole (B1671886) Scaffolds: The propargyl group can be attached to the nitrogen atom of an indole ring system. For example, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile has been synthesized and used as a key intermediate. The terminal alkyne of this indole derivative was further functionalized via Sonogashira cross-coupling reactions with various aromatic iodides, yielding a library of 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives.
Methylxanthine Scaffolds: The propargyl moiety has also been integrated into the methylxanthine core, a privileged scaffold in medicinal chemistry. Theobromine and theophylline (B1681296) have been N-alkylated with propargyl bromide to produce 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine and 7-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, respectively. These propargylated methylxanthines were then utilized in copper-catalyzed A3-coupling reactions with formaldehyde (B43269) and various secondary amines to generate novel aminobutynyl-methylxanthine derivatives.
| Core Scaffold | Propargylated Intermediate | Subsequent Reaction |
| Indole | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Sonogashira Cross-Coupling |
| Theobromine (Xanthine) | 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine | A³-Coupling |
| Theophylline (Xanthine) | 7-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | A³-Coupling |
This table summarizes the incorporation of the propargyl moiety into complex heterocyclic scaffolds and their subsequent application in key synthetic transformations.
Computational Chemistry and Theoretical Characterization of 2 Prop 2 Yn 1 Yl Amino Acetonitrile
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-[(prop-2-yn-1-yl)amino]acetonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.
The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The results would yield precise bond lengths, bond angles, and dihedral angles for the molecule.
Furthermore, DFT calculations would provide a detailed picture of the electronic structure, including the distribution of electron density, electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's polarity and reactive sites. An electrostatic potential map, for instance, would highlight regions of negative potential (likely around the nitrogen atoms of the nitrile and amino groups) and positive potential.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The following are representative data that would be obtained from DFT calculations and are not from a published study.)
| Parameter | Atom Connections | Predicted Value |
| Bond Lengths (Å) | ||
| C≡C (alkyne) | ~ 1.20 Å | |
| C-C (alkyne-methylene) | ~ 1.46 Å | |
| C-N (amino) | ~ 1.47 Å | |
| C≡N (nitrile) | ~ 1.15 Å | |
| **Bond Angles (°) ** | ||
| C-C-H (alkyne) | ~ 178° | |
| C-N-C | ~ 112° | |
| H-C-H (methylene) | ~ 109.5° | |
| Dihedral Angles (°) | ||
| C-C-N-C | Variable (describes conformation) |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and shape of these orbitals are critical for predicting a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized around the electron-rich regions, such as the amino and nitrile groups, while the LUMO distribution would indicate potential sites for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Data (Note: These values are for illustrative purposes to show what a HOMO/LUMO analysis would yield.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | Would be calculated |
| LUMO Energy | Would be calculated |
| HOMO-LUMO Gap | Would be calculated |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. This computed spectrum helps in the assignment of experimental IR bands to specific molecular vibrations, such as the C≡C and C≡N stretching frequencies characteristic of the propargyl and nitrile groups, respectively, as well as N-H bending and C-H stretching vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and the assignment of peaks in experimental NMR spectra.
Table 3: Illustrative Predicted Vibrational Frequencies (IR) (Note: This table illustrates the type of data obtained from theoretical IR predictions.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | ~ 3300 - 3350 |
| ≡C-H Stretch | Alkyne | ~ 3250 - 3300 |
| C≡N Stretch | Nitrile | ~ 2240 - 2260 |
| C≡C Stretch | Alkyne | ~ 2100 - 2140 |
| C-H Bend | Methylene (B1212753) | ~ 1450 - 1470 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
While DFT calculations provide a static picture of the lowest energy conformation, this compound possesses several rotatable bonds, allowing it to adopt various shapes or conformations. MD simulations can explore the conformational landscape of the molecule by simulating its motion over a period of time (from nanoseconds to microseconds).
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. If this compound were being investigated as a potential inhibitor of an enzyme, for instance, molecular docking would be used to place it into the enzyme's active site.
The simulation would generate a series of possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. A successful docking study would identify the most likely binding mode and predict the binding affinity. This provides a hypothesis about the molecular basis of the molecule's activity that can be tested experimentally. For this compound, key interactions would likely involve the hydrogen-bond-donating N-H group and the hydrogen-bond-accepting nitrile nitrogen.
Table 4: Illustrative Molecular Docking Results (Note: This table is a template for presenting results from a hypothetical docking study.)
| Parameter | Description |
| Target Protein | Name of the hypothetical enzyme/receptor |
| Binding Site | Amino acid residues in the active site |
| Predicted Binding Energy (kcal/mol) | A calculated value indicating binding affinity |
| Key Intermolecular Interactions | e.g., Hydrogen bond between N-H and Asp25; Pi-Alkyl interaction between alkyne and Trp84 |
| Predicted Pose | Description or visualization of the molecule's orientation in the binding site |
Elucidation of Reaction Mechanisms via Computational Modeling
A comprehensive search of scientific literature reveals a notable absence of specific computational studies elucidating the reaction mechanisms of this compound. While computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, transition states, and activation energies, no dedicated theoretical studies appear to have been published for this particular compound.
Research in computational chemistry has extensively covered the reactivity of related molecular classes, such as α-aminonitriles and propargylamines, in various contexts. For instance, theoretical calculations have been employed to understand the mechanisms of Strecker reactions, which involve the formation of α-aminonitriles. Similarly, the diverse reactivity of the propargyl group, including its participation in cyclization, isomerization, and transition-metal-catalyzed reactions, has been the subject of numerous computational investigations.
These broader studies provide a foundational understanding of the potential reactivity of the functional groups present in this compound. However, without specific computational modeling of this molecule, any discussion of its reaction mechanisms would be purely speculative. Detailed, quantitative data on its reaction energetics and the structures of its transition states remain undetermined. Consequently, no data tables of computational findings can be presented at this time. Further theoretical research is required to characterize the specific reaction pathways available to this compound.
Biological Activity and Mechanistic Studies of 2 Prop 2 Yn 1 Yl Amino Acetonitrile Derivatives
Enzyme Inhibition and Modulation
Derivatives of 2-[(prop-2-yn-1-yl)amino]acetonitrile have been primarily explored for their ability to inhibit enzymes involved in neurological processes, namely cholinesterases and monoamine oxidases.
Cholinesterase and Monoamine Oxidase Inhibition Mechanisms
The propargylamine (B41283) moiety is a well-known pharmacophore responsible for the irreversible inhibition of flavin-containing enzymes like monoamine oxidases (MAOs). The terminal alkyne group undergoes enzymatic oxidation to form a highly reactive species that covalently binds to the flavin cofactor (FAD) of the enzyme, leading to its inactivation. This mechanism-based inhibition is a key feature of several marketed drugs.
A study on a series of novel propargylamine substituted derivatives combined with salicylic (B10762653) and cinnamic scaffolds demonstrated dual inhibition of both cholinesterases and monoamine oxidases. One of the most potent inhibitors of MAOs was 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol, which exhibited an IC50 of approximately 10 µM for MAO-A and 3.95 µM for MAO-B. googleapis.com This compound also showed balanced inhibition of both cholinesterases. googleapis.com Within the same study, 5-bromo-N-(prop-2-yn-1-yl)salicylamide was identified as the most potent AChE inhibitor with an IC50 value of 8.05 µM. googleapis.com Furthermore, carbamate (B1207046) derivatives such as 4-bromo-2-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate and 2,4-dibromo-6-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate were found to be the most active and selective inhibitors for BuChE, with IC50 values of 25.10 µM and 26.09 µM, respectively. googleapis.com
Inhibitory Activity of this compound Derivatives on Cholinesterases and Monoamine Oxidases
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | MAO-A | ≈10 | googleapis.com |
| 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | MAO-B | 3.95 | googleapis.com |
| 5-bromo-N-(prop-2-yn-1-yl)salicylamide | AChE | 8.05 | googleapis.com |
| 4-bromo-2-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate | BuChE | 25.10 | googleapis.com |
| 2,4-dibromo-6-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate | BuChE | 26.09 | googleapis.com |
Other Enzymatic Targets and Modes of Action
Currently, there is a limited body of publicly available scientific literature focusing on other specific enzymatic targets for derivatives of this compound beyond cholinesterases and monoamine oxidases. The inherent reactivity of the propargyl group suggests potential for interaction with other enzymes, particularly those with a nucleophilic residue in their active site. However, detailed studies and specific examples pertaining to this particular chemical family are not extensively documented in peer-reviewed publications.
Antimicrobial Applications
The investigation into the antimicrobial properties of this compound derivatives is an emerging area of research. While the broader class of α-aminonitriles has been explored for such activities, specific data on derivatives of this compound remains limited.
Antibacterial Activity and Structure-Activity Relationships
There is a lack of specific studies detailing the antibacterial activity and establishing clear structure-activity relationships for derivatives of this compound in the currently available scientific literature. While related nitrogen-containing heterocyclic compounds and other propargylamine derivatives have demonstrated antibacterial potential, direct evidence and minimum inhibitory concentration (MIC) data for this specific class of compounds against various bacterial strains are not well-documented.
Antifungal Properties
Antiviral Research
The exploration of this compound derivatives for antiviral applications is a field that appears to be largely unexplored. A comprehensive search of scientific databases does not yield specific studies or reports on the evaluation of these compounds against any viral targets. Therefore, no information on their potential antiviral activity, mechanisms of action, or structure-activity relationships can be provided at this time.
Activity against Specific Viral Targets (e.g., Influenza A Virus)
Derivatives of this compound have been explored for their potential to combat influenza A virus, a significant global health threat. Research has often focused on incorporating this scaffold into larger molecules, such as adamantane (B196018) derivatives, which are known to possess antiviral properties. The adamantane cage can act as a carrier, delivering the functionally active groups to the viral target, such as the M2 protein of the influenza A virus, thereby inhibiting viral replication.
Studies have shown that synthetic adamantane derivatives which include amino acid residues can inhibit rimantadine-resistant strains of the influenza A virus. For instance, adamantane derivatives with histidine, serine, and lipoic acid have demonstrated the ability to inhibit the influenza A (H1N1) pdm09 virus strain, which is resistant to rimantadine (B1662185). In in vivo studies using a viral pneumonia mouse model, these derivatives increased the lifespan of infected mice by 1.6 times compared to the control group. The conjugation of rimantadine with glycine (B1666218) has also yielded a compound with high antiviral activity against influenza A (H3N2) and low cytotoxicity. While specific IC50 values for this compound-focused derivatives are not extensively detailed in the available literature, the broader class of related adamantane derivatives shows promising antiviral efficacy.
Table 1: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus This table is representative of the types of data found in research on related compounds, as specific data for this compound derivatives is limited.
| Compound Type | Virus Strain | Activity | Reference |
|---|---|---|---|
| Adamantane with histidine | Influenza A (H1N1) pdm09 (rimantadine-resistant) | Inhibition of viral replication | |
| Adamantane with serine | Influenza A (H1N1) pdm09 (rimantadine-resistant) | Inhibition of viral replication | |
| Adamantane with lipoic acid | Influenza A (H1N1) pdm09 (rimantadine-resistant) | Inhibition of viral replication | |
| Glycyl-rimantadine | Influenza A (H3N2) | High antiviral activity, low cytotoxicity |
Broad-Spectrum Antiviral Potential
The investigation into the broad-spectrum antiviral potential of this compound derivatives is an emerging area of research. Broad-spectrum antivirals are of significant interest as they can offer a first line of defense against new and re-emerging viral threats. The strategy often involves targeting host cell pathways that are utilized by multiple viruses or conserved viral structures.
While direct studies on the broad-spectrum antiviral activity of this compound derivatives are not widely published, the structural motifs present in these compounds are found in other molecules with such properties. For example, the propargyl group is a key feature in some antiviral agents. Further research is needed to systematically evaluate derivatives of this compound against a wide range of viruses to determine their potential as broad-spectrum antiviral agents.
Antitumor and Antiproliferative Investigations
Mechanistic Studies in Cancer Biology
Derivatives of this compound have shown promise as anticancer agents, with research focusing on their ability to induce apoptosis (programmed cell death) in cancer cells. One area of investigation involves the synthesis of adamantane derivatives containing this scaffold. These compounds have been shown to exhibit cytotoxic effects, particularly against lung carcinoma cell lines like A549.
Mechanistic studies suggest that these derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An imbalance in the ratio of these proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Research on related 2-amino-4H-chromene-3-carbonitrile derivatives has demonstrated that these compounds can induce apoptosis by decreasing the expression of Bcl-2, leading to the release of cytochrome c and subsequent DNA fragmentation. This suggests a potential mechanism of action for this compound derivatives in cancer cells.
Table 2: Mechanistic Insights into the Antitumor Activity of Related Aminoacetonitrile (B1212223) Derivatives This table illustrates the apoptotic mechanisms observed in structurally related compounds.
| Compound Type | Cancer Cell Line | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Adamantane thiadiazole derivatives | A549 (Lung Carcinoma) | Induction of the intrinsic (mitochondrial) apoptotic pathway. | |
| 2-amino-4H-chromene-3-carbonitrile derivatives | T47D (Breast Cancer) | Decreased expression of Bcl-2, leading to cytochrome c release and DNA fragmentation. |
Selective Transport and Receptor Interactions
The selective targeting of cancer cells is a crucial aspect of developing effective anticancer therapies with minimal side effects. One promising strategy involves exploiting receptors that are overexpressed on the surface of tumor cells. The sigma-2 (σ2) receptor is one such target, as it is highly expressed in various types of tumors.
Adamantane-derived scaffolds have been investigated as ligands for the sigma-2 receptor. These bulky, lipophilic adamantane groups can be used to synthesize sigma-2 receptor ligands that can be conjugated with moieties for tumor imaging or for the delivery of cytotoxic agents. Molecular docking and dynamic simulation studies suggest that adamantane-based compounds can bind within the active site of the sigma-2 receptor. While direct evidence for this compound derivatives binding to the sigma-2 receptor is still under investigation, the use of the adamantane scaffold in conjunction with this aminonitrile core presents a viable strategy for achieving selective tumor targeting.
Miscellaneous Biological and Applied Research
Anticonvulsant Properties
The search for novel anticonvulsant agents with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. While direct studies on the anticonvulsant properties of this compound are limited, research into structurally related compounds provides some insights. For instance, derivatives of 2-aminoalkanamides have been discovered as a novel class of potent and preclinically safe anticonvulsants.
The anticonvulsant activity of new compounds is often evaluated using standard animal models, such as the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) induced seizure test, a model for myoclonic seizures. Although specific data for this compound is not available, the presence of the aminoacetonitrile core suggests that its derivatives could be interesting candidates for future anticonvulsant screening.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 2-[(prop-2-yn-1-yl)amino]acetonitrile is expected to show distinct signals corresponding to each unique proton environment. The terminal alkyne proton (-C≡CH) would appear as a triplet at approximately 2.2-2.5 ppm. The methylene (B1212753) protons adjacent to the alkyne (C≡C-CH₂) would likely resonate as a doublet around 3.4-3.6 ppm. The methylene protons of the acetonitrile (B52724) group (-NH-CH₂-CN) are expected to appear as a singlet around 3.6-3.8 ppm. The amine proton (-NH-) would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide insights into the carbon skeleton. The quaternary carbon of the nitrile group (-C≡N) is expected in the 117-120 ppm region. The two carbons of the alkyne group (-C≡CH) would appear around 70-80 ppm. The methylene carbon adjacent to the nitrile group (N-CH₂-CN) would likely be found in the 35-45 ppm range, while the methylene carbon of the propargyl group (C≡C-CH₂) would be expected in a similar region, around 35-45 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| -C≡CH | 2.2 - 2.5 (t) | ~70 |
| -C ≡CH | - | ~80 |
| -CH₂-C≡ | 3.4 - 3.6 (d) | 35 - 45 |
| NH | Broad singlet | - |
| -CH₂-CN | 3.6 - 3.8 (s) | 35 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the stretching vibration of the terminal alkyne C-H bond. The C≡C triple bond stretch would appear as a weak absorption around 2100-2150 cm⁻¹. The C≡N (nitrile) stretch is expected to be a medium-intensity band in the 2220-2260 cm⁻¹ region. A band in the 3300-3500 cm⁻¹ range would be indicative of the N-H stretching of the secondary amine. Additionally, C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyne C-H | Stretch | ~3300 | Sharp, Weak |
| Nitrile C≡N | Stretch | 2220 - 2260 | Medium |
| Alkyne C≡C | Stretch | 2100 - 2150 | Weak |
| Amine N-H | Stretch | 3300 - 3500 | Medium |
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores present in this compound, namely the alkyne and nitrile groups, are not expected to show strong absorptions in the standard UV/Vis range (200-800 nm). Any observed absorptions would likely be weak and occur at shorter wavelengths, below 220 nm, corresponding to n→σ* and π→π* transitions. No specific experimental UV/Vis data for this compound has been reported.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₆N₂), the exact mass would be 94.0531 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. Predicted mass spectrometry data suggests common adducts such as [M+H]⁺ at m/z 95.0604 and [M+Na]⁺ at m/z 117.0423. researchgate.net The fragmentation pattern would likely involve the loss of the cyano group (-CN) or cleavage at the C-N bonds.
Table 3: Predicted Mass Spectrometry Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 95.0604 |
| [M+Na]⁺ | 117.0423 |
| [M+K]⁺ | 133.0163 |
| [M-H]⁻ | 93.0458 |
Data sourced from predicted values. researchgate.net
Structural Elucidation Techniques
While spectroscopic methods provide connectivity information, techniques like X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a solid state.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique could provide precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding involving the amine proton and the nitrogen atoms of the nitrile or amine groups. However, there are currently no published reports of the single crystal X-ray structure of this compound. To perform this analysis, the compound, which is typically a liquid at room temperature, would first need to be crystallized, potentially as a salt, to obtain a single crystal suitable for diffraction studies.
Chromatographic and Separation Methods
In the synthesis and analysis of this compound, various chromatographic techniques are indispensable for purification, identification, and purity assessment. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. Given the compound's structure, which includes a polar secondary amine and a nitrile group, as well as a terminal alkyne, reversed-phase HPLC is a commonly employed method.
A typical HPLC analysis could involve a C18 stationary phase, which is nonpolar. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound from the column. The choice of buffer and its pH can be critical in controlling the retention time and peak shape, especially considering the basic nature of the amino group. Detection is often achieved using a UV detector, as the nitrile and alkyne functionalities may provide some UV absorbance at lower wavelengths.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. It is also instrumental in optimizing the solvent system for column chromatography.
For TLC analysis, a stationary phase of silica (B1680970) gel on an aluminum or glass plate is standard. The compound is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. A common mobile phase for a compound of this polarity would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from starting materials and byproducts. Visualization of the spots on the TLC plate can be accomplished using a UV lamp or by staining with a chemical reagent like potassium permanganate (B83412) or ninhydrin, which reacts with the amino group.
Column Chromatography (Flash Chromatography)
For the purification of this compound on a preparative scale, column chromatography, often in the form of flash chromatography, is the method of choice. This technique utilizes a glass column packed with a stationary phase, typically silica gel.
The crude reaction mixture containing this compound is loaded onto the top of the column. A solvent system, or eluent, similar to one optimized by TLC, is then passed through the column under positive pressure. The components of the mixture travel down the column at different rates based on their affinity for the stationary phase. Fractions are collected as the eluent exits the column, and these are analyzed (often by TLC) to identify those containing the pure product. A gradient of increasing solvent polarity, for instance, from hexane/ethyl acetate to pure ethyl acetate, can be employed to effectively separate the target compound from less polar and more polar impurities.
Physico-Chemical Characterization in Research Context
The physico-chemical properties of this compound are fundamental to its handling, characterization, and application in research.
Table 2: Physico-Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H6N2 | americanelements.com |
| Molecular Weight | 94.12 g/mol | americanelements.com |
| Appearance | Liquid | americanelements.com |
| IUPAC Name | 2-(prop-2-ynylamino)acetonitrile | americanelements.com |
| InChI Key | VKMQENXKRDPRHY-UHFFFAOYSA-N | sigmaaldrich.com |
Future Directions and Emerging Research Avenues for 2 Prop 2 Yn 1 Yl Amino Acetonitrile
Innovations in Synthetic Strategies for Complex Architectures
The bifunctional nature of 2-[(prop-2-yn-1-yl)amino]acetonitrile makes it an ideal candidate for the development of novel synthetic strategies aimed at constructing intricate molecular architectures. Future research is likely to focus on harnessing its dual reactivity in cascade or domino reactions, allowing for the rapid assembly of complex heterocyclic systems.
Multicomponent Reactions: The propargylamine (B41283) functionality is a well-established component in A³ coupling (aldehyde, alkyne, amine) and other multicomponent reactions. nih.govresearchgate.net Future work could explore the participation of the nitrile group in these reactions, potentially leading to the one-pot synthesis of highly substituted nitrogen heterocycles.
Intramolecular Cyclizations: The proximity of the alkyne and nitrile functionalities allows for innovative intramolecular cyclization strategies. Metal-catalyzed or radical-induced cyclizations could provide access to a variety of fused and spirocyclic frameworks, which are prevalent in natural products and pharmaceutically active compounds. rsc.org
"Click" Chemistry: The terminal alkyne of the propargyl group is a prime handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deiris-biotech.de This can be exploited for the construction of complex architectures by linking this compound to other molecules bearing azide (B81097) groups, including polymers, biomolecules, and nanoparticles. nih.gov
| Synthetic Strategy | Potential Outcome | Key Reactive Moiety |
| Multicomponent Reactions | Highly substituted N-heterocycles | Propargylamine, Nitrile |
| Intramolecular Cyclizations | Fused and spirocyclic systems | Alkyne, Nitrile |
| "Click" Chemistry | Conjugated molecules, polymers | Terminal Alkyne |
Expanding the Scope of Reactivity and Transformation Pathways
Beyond its established reactivity, future research will likely uncover novel transformation pathways for this compound. The interplay between the propargyl and aminonitrile groups could lead to unprecedented chemical behavior.
Cycloaddition Reactions: The alkyne functionality can participate in a variety of cycloaddition reactions beyond CuAAC, including [3+2] and [4+2] cycloadditions. Exploration of these reactions with different dipole and diene partners could yield a diverse library of heterocyclic compounds.
Nitrile Group Transformations: The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various nitrogen-containing heterocycles such as tetrazoles and triazoles. masterorganicchemistry.com Investigating these transformations in the context of the propargylamino backbone could lead to new families of compounds with interesting properties.
Metal-Catalyzed Cross-Coupling: The terminal alkyne can undergo Sonogashira, Glaser, and other cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of extended conjugated systems.
Rational Design of Functional Materials and Probes
The unique electronic and structural features of this compound make it an attractive building block for the rational design of functional materials and molecular probes.
Polymer Synthesis: The bifunctionality of the molecule allows for its use as a monomer in polymerization reactions. For example, the alkyne and amine functionalities could be utilized in step-growth polymerization to create novel polymers with interesting thermal, optical, or mechanical properties.
Fluorescent Probes: The rigid alkyne unit and the nitrogen atoms can serve as a scaffold for the development of fluorescent probes. Modification of the molecule with fluorophores and recognition elements could lead to sensors for metal ions, anions, or biologically relevant molecules.
Corrosion Inhibitors: Propargyl derivatives have been investigated as corrosion inhibitors due to the ability of the alkyne to interact with metal surfaces. The presence of the nitrogen and nitrile functionalities in this compound could enhance its corrosion inhibition properties.
| Application Area | Design Strategy | Relevant Functional Groups |
| Polymer Synthesis | Step-growth polymerization | Alkyne, Amine |
| Fluorescent Probes | Attachment of fluorophores | Alkyne, Nitrogen atoms |
| Corrosion Inhibitors | Surface interaction | Alkyne, Nitrogen, Nitrile |
Interdisciplinary Applications in Chemical Biology, Materials Science, and Astrochemical Research
The versatility of this compound extends to various interdisciplinary fields, from understanding the origins of life to developing advanced materials.
Chemical Biology: As a propargylated aminonitrile, this compound can be used as a building block for the synthesis of non-natural amino acids and peptide mimics. nih.gov The alkyne handle allows for the "click" functionalization of these biomolecules with labels, drugs, or other moieties for applications in chemical biology and drug discovery. iris-biotech.de
Materials Science: In materials science, the ability to form polymers and its potential for surface modification make this compound a valuable precursor for the development of functional coatings, resins, and composites. Its derivatives could find applications in electronics, aerospace, and biomedical devices.
Astrochemical Research: Aminonitriles are considered key precursors in the prebiotic synthesis of amino acids, the building blocks of life. otago.ac.nznih.govnih.gov The presence of both a nitrile and an alkyne, functionalities found in interstellar space, makes this compound and similar molecules intriguing targets for astrochemical research and experiments simulating prebiotic conditions. ucl.ac.uk The study of its formation and reactivity under astrophysically relevant conditions could provide insights into the molecular origins of life.
Q & A
Q. What are the established laboratory synthesis routes for 2-[(prop-2-yn-1-yl)amino]acetonitrile?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, the Strecker synthesis—used for aminoacetonitrile derivatives—can be adapted by reacting prop-2-yn-1-amine with cyano precursors under controlled conditions (e.g., acidic or basic catalysis). Thermal processing of precursor ices (e.g., methanimine, ammonia, HCN) in interstellar-like conditions has also been explored for analogous compounds, though this method is more relevant to astrochemical studies .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- FTIR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹, alkyne C≡C stretch ~2100 cm⁻¹) and monitors reaction progress .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns via ESI or EI ionization.
- NMR Spectroscopy : ¹H/¹³C NMR resolves structural features (e.g., alkyne protons at δ ~2.5 ppm, nitrile carbon at δ ~120 ppm).
| Technique | Key Parameters |
|---|---|
| FTIR | C≡N (2200 cm⁻¹), C≡C (2100 cm⁻¹) |
| MS | m/z = 108 (M⁺), fragmentation ions |
| NMR | ¹H: δ 2.5 (alkyne), δ 3.2 (CH₂NH); ¹³C: δ 120 (CN) |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and respirator to avoid inhalation/contact .
- Ventilation : Use fume hoods due to uncharacterized toxicity (toxicological data are limited) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water immediately .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
Methodological Answer:
Q. What challenges arise in crystallographic structure determination using SHELX software?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity or stability?
Methodological Answer:
- pKa and LogD Calculations : Predict solubility (LogD = 2.08 at pH 7.4) and protonation states using software like MarvinSuite .
- Reactivity Studies : Simulate nucleophilic attack at the nitrile or alkyne groups via molecular orbital (MO) theory.
| Property | Value | Tool |
|---|---|---|
| LogD (pH 7.4) | 2.08 | Computational suite |
| Polar Surface Area | 36.68 Ų | MarvinSuite |
Q. What isotopic labeling strategies elucidate reaction mechanisms involving this compound?
Methodological Answer:
Q. How can reaction conditions be optimized for yield and selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
